4-(1,2-Dimethyl-1H-imidazole-4-sulfonyl)morpholine
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Overview
Description
4-(1,2-Dimethyl-1H-imidazole-4-sulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 1,2-dimethyl-1H-imidazole-4-sulfonyl group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as triethylamine, to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dimethyl-1H-imidazole-4-sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(1,2-Dimethyl-1H-imidazole-4-sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethyl-1H-imidazole-4-sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1-Methylimidazole-2-sulfonyl chloride
Uniqueness
4-(1,2-Dimethyl-1H-imidazole-4-sulfonyl)morpholine is unique due to the presence of both the morpholine ring and the 1,2-dimethylimidazole-4-sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
213179-67-0 |
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Molecular Formula |
C9H15N3O3S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H15N3O3S/c1-8-10-9(7-11(8)2)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3 |
InChI Key |
XNSYNVHEFMZXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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